Tert-butyl 7-bromo-3-formylindole-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate was synthesized starting from commercially available 4-bromo-1H-indole . The process involved several steps, including formylation, reduction, protection, and olefination .Molecular Structure Analysis
The molecular structure of Tert-butyl 7-bromo-3-formylindole-1-carboxylate can be obtained from databases like PubChem . It’s important to note that the structure is based on the molecular formula and does not provide information about the 3D conformation or the exact spatial arrangement of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 7-bromo-3-formylindole-1-carboxylate can be obtained from databases like PubChem . It has a molecular weight of 324.17 g/mol.Scientific Research Applications
Synthesis and Intermediate Applications
Tert-butyl 7-bromo-3-formylindole-1-carboxylate and its derivatives are pivotal in synthetic chemistry, particularly in the synthesis of various compounds. For example, tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate, a related compound, has been used in the synthesis of CDK9 inhibitors and Ibrutinib, highlighting its role in creating key intermediates for anti-tumor drugs (Hu, Zhao, Zou, Yang, & Zheng, 2019). Similarly, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate in small molecule anticancer drugs, demonstrating the wide application of tert-butyl indole derivatives in medicinal chemistry (Zhang, Ye, Xu, & Xu, 2018).
Bromination and Chemical Reactions
The bromination of tert-butyl indoles, such as in the study of the bromination of 3-tert-butylindoles with N-Bromosuccinimide, reveals the chemical behavior of these compounds under different conditions, which is crucial for developing synthetic methodologies (Hino, Tonozuka, Ishii, & Nakagawa, 1977).
Structural and Stability Studies
The investigation into the structure and stability of tert-butyl indole derivatives is significant in understanding their properties and potential applications. For instance, the study on the synthesis, characterization, and thermal analysis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate provides insights into the structural aspects of these compounds (Çolak, Karayel, Buldurun, & Turan, 2021).
Applications in Antibacterial Agents
Tert-butyl indole derivatives also show potential in the development of antibacterial agents. The synthesis of fluoronaphthyridines and quinolones, involving 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids, demonstrates this application in creating compounds with significant antibacterial activities (Bouzard, Di Cesare, Essiz, Jacquet, Kiechel, Remuzon, Weber, Oki, & Masuyoshi, 1989).
properties
IUPAC Name |
tert-butyl 7-bromo-3-formylindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)10-5-4-6-11(15)12(10)16/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXAATJKONNEHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-bromo-3-formyl-1h-indole-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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